molecular formula C20H19Cl2N3O4 B15018042 N-(3,4-Dichlorophenyl)-2-{N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide

N-(3,4-Dichlorophenyl)-2-{N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide

Cat. No.: B15018042
M. Wt: 436.3 g/mol
InChI Key: RPKWFLVCOHONPR-FSJBWODESA-N
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Description

N-(3,4-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes dichlorophenyl and methoxyphenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with acetic anhydride to form an intermediate, which is then reacted with 3-methoxy-4-(prop-2-EN-1-yloxy)benzaldehyde in the presence of a hydrazine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,4-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide
  • **N-(3,5-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide

Uniqueness

N-(3,4-Dichlorophenyl)-2-{N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H19Cl2N3O4

Molecular Weight

436.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C20H19Cl2N3O4/c1-3-8-29-17-7-4-13(9-18(17)28-2)12-23-25-20(27)11-19(26)24-14-5-6-15(21)16(22)10-14/h3-7,9-10,12H,1,8,11H2,2H3,(H,24,26)(H,25,27)/b23-12+

InChI Key

RPKWFLVCOHONPR-FSJBWODESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC=C

Origin of Product

United States

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